molecular formula C14H8ClF3O2 B1304958 (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 87996-55-2

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B1304958
CAS RN: 87996-55-2
M. Wt: 300.66 g/mol
InChI Key: HKXKIYARIGTDNN-UHFFFAOYSA-N
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Description

The compound of interest, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, is a benzophenone derivative that is part of a broader class of organic compounds characterized by the presence of a ketone functional group attached to two aromatic rings. These compounds are of significant interest due to their potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related aryloxyphenyl cyclopropyl methanones, which share a structural similarity to the compound , has been reported to involve the reaction of aryl alcohols with halogenated butyrophenones in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF). This method yields high-purity products that can be further modified to produce alcohols or methylenes, demonstrating the versatility of the synthetic approach .

Molecular Structure Analysis

Structural studies of benzophenone derivatives similar to (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone have been conducted using spectroscopic techniques and X-ray diffraction. These studies reveal that such compounds can crystallize in various crystal systems, such as orthorhombic and monoclinic, with specific unit cell parameters. The presence of intramolecular hydrogen bonds and discrepancies in bond lengths between different functional groups have been observed, indicating the complexity of these molecules' structures .

Chemical Reactions Analysis

While the specific chemical reactions of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone are not detailed in the provided papers, the general reactivity of benzophenone derivatives can be inferred. These compounds can participate in various chemical reactions, including condensation, reduction, and halogen bonding, which can significantly alter their physical and chemical properties. The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds in the solid state, contributing to the stability and arrangement of the molecules .

Physical and Chemical Properties Analysis

Benzophenone derivatives exhibit a range of physical and chemical properties that can be influenced by their molecular structure. The presence of substituents like chlorine and trifluoromethoxy groups can affect the compound's melting point, solubility, and reactivity. Spectroscopic techniques, such as ultraviolet, infrared, and nuclear magnetic resonance (NMR) spectroscopy, are commonly used to characterize these properties. Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the electronic structure and potential reactivity of these compounds .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

  • Molecular Structure and Antimicrobial Activity : The compound 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM), which includes the (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone structure, has been studied for its molecular structure using spectroscopic and quantum chemical methods. This research also explores its antimicrobial activity, demonstrating antibacterial and antifungal effects (Sivakumar et al., 2021).

  • Spectral Characterization and DFT Studies : Another study involving compounds with similar structures focused on spectral characterization, density functional theory (DFT) calculations, and molecular docking studies. This research aimed to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Synthesis and Characterization

  • Synthesis and Biological Activities : A study on the synthesis, characterization, and biological activities of certain methanone derivatives, including (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, evaluated their antimicrobial and antioxidant activities. These compounds were synthesized using a cycloaddition reaction and characterized by their physical constants and spectral data (Thirunarayanan, 2016).

Electronic Properties and Docking Studies

  • Vibrational Activities and Anti-Candida Agent : A comprehensive study was conducted on a compound structurally related to (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, focusing on its vibrational activities, electronic properties, and molecular docking. This compound was characterized as a promising anti-Candida agent (Jayasheela et al., 2018).

properties

IUPAC Name

(4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXKIYARIGTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236740
Record name 4'-Chloro-4-trifluoromethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone

CAS RN

87996-55-2
Record name (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87996-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-4-trifluoromethoxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087996552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloro-4-trifluoromethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloro-4-trifluoromethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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